Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Overview
Description
“Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate” is a chemical compound with the CAS Number: 256353-38-5 . It has a molecular weight of 301.29 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC Name of the compound is "methyl 3-amino-4-phenyl-5-(trifluoromethyl)-2-thiophenecarboxylate" . The InChI Code is "1S/C13H10F3NO2S/c1-19-12(18)10-9(17)8(7-5-3-2-4-6-7)11(20-10)13(14,15)16/h2-6H,17H2,1H3" .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 301.29 . The compound is stored at ambient temperature .Scientific Research Applications
Reaction Mechanisms and Synthesis Pathways
Methyl 3-amino-2-thiophene carboxylate, a related compound, participates in reactions with orthoesters forming N-(2-carbomethoxy thienyl) imidates, leading to [3,2-d]4(3H)thieno- pyrimidinones upon treatment with primary amines and hydrazines. This reaction pathway provides insights into the cyclization mechanism and the relative reactivity of ester and imidate groups, which could be relevant for the synthesis and reactivity of Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate as well (Hajjem, Khoud, & Baccar, 2010).
Applications in Material Science
Polymerization studies involving phenylacetylenes bearing amino groups suggest potential applications of this compound in the development of novel polymers. The polymerization of such compounds with [Rh(nbd)Cl]2 leads to materials with varying physical properties, influenced by the substituents on the phenyl group. These materials exhibit induced circular dichroism (ICD) upon complexation with optically active carboxylic and α-hydroxy acids, highlighting their potential use in chirality assignment and material science applications (Yashima, Maeda, Matsushima, & Okamato, 1997).
Organic Synthesis and Medicinal Chemistry
The Gewald reaction, a versatile method in organic synthesis, can be applied under organocatalyzed aqueous conditions to synthesize 2-amino-3-carboxamide derivatives of thiophene. This reaction pathway could be adapted for the synthesis and functionalization of this compound, potentially leading to new compounds with biological activity (Abaee & Cheraghi, 2013).
Crystallography and Molecular Structure
The crystal structure of a similar compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, has been studied, revealing a thiophene ring substituted by amino and methyl ester groups. Understanding the molecular and crystal structure of such compounds can provide valuable insights into the design and synthesis of this compound derivatives with desired physical and chemical properties (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).
Properties
IUPAC Name |
methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c1-19-12(18)10-9(17)8(7-5-3-2-4-6-7)11(20-10)13(14,15)16/h2-6H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUVISRLFPIWPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)C(F)(F)F)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379523 | |
Record name | Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256353-38-5 | |
Record name | Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 256353-38-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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